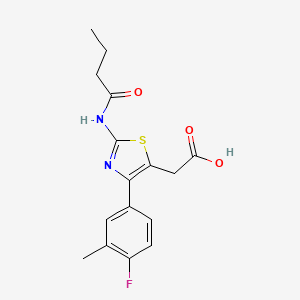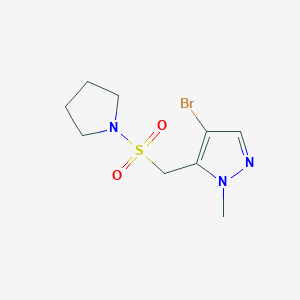
4-Bromo-1-methyl-5-((pyrrolidin-1-ylsulfonyl)methyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol es un compuesto orgánico sintético que se caracteriza por su estructura única, que incluye un átomo de bromo, un grupo metilo y un grupo pirrolidin-1-ilsulfonil unidos a un anillo de pirazol
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol generalmente involucra múltiples pasos, comenzando con la preparación del anillo de pirazol, seguido de la introducción del átomo de bromo, el grupo metilo y el grupo pirrolidin-1-ilsulfonil. Los reactivos comunes utilizados en estas reacciones incluyen agentes de bromación, agentes de metilación y agentes de sulfonilación. Las condiciones de reacción a menudo implican el uso de disolventes como diclorometano o acetonitrilo, y las reacciones se llevan a cabo típicamente bajo temperaturas controladas y atmósferas inertes para garantizar altos rendimientos y pureza.
Métodos de producción industrial
En un entorno industrial, la producción de 4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol puede implicar procesos de lotes a gran escala o de flujo continuo. Estos métodos están diseñados para optimizar la eficiencia y la rentabilidad de la síntesis, manteniendo al mismo tiempo estándares estrictos de control de calidad. El uso de reactores automatizados y técnicas avanzadas de purificación, como la cromatografía y la cristalización, son comunes en la producción industrial.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: El átomo de bromo en el compuesto puede sustituirse con otros grupos funcionales utilizando reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno en ácido acético o permanganato de potasio en agua.
Reducción: Borohidruro de sodio en etanol o hidruro de aluminio y litio en éter.
Sustitución: Nucleófilos como aminas o tioles en disolventes apróticos polares como el dimetilsulfóxido (DMSO).
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, la reducción puede producir alcoholes o aminas, y las reacciones de sustitución pueden resultar en la formación de nuevos derivados de pirazol con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones orgánicas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas, antivirales o anticancerígenas.
Medicina: Explorado por sus posibles aplicaciones terapéuticas, incluyendo como candidato a fármaco para el tratamiento de diversas enfermedades.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y conduciendo a diversos efectos biológicos. Los objetivos moleculares y vías específicas involucrados dependen de la aplicación y el contexto de uso específico.
Comparación Con Compuestos Similares
Compuestos similares
4-Bromo-1-metil-1H-pirazol: Carece del grupo pirrolidin-1-ilsulfonil, lo que da como resultado diferentes propiedades químicas y biológicas.
1-Metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol:
4-Bromo-1-metil-5-(metilsulfonil)-1H-pirazol: Contiene un grupo metilsulfonil en lugar del grupo pirrolidin-1-ilsulfonil, lo que lleva a un comportamiento químico diferente.
Unicidad
4-Bromo-1-metil-5-((pirrolidin-1-ilsulfonil)metil)-1H-pirazol es único debido a la presencia tanto del átomo de bromo como del grupo pirrolidin-1-ilsulfonil, que confieren propiedades químicas y biológicas distintas. Esta combinación de grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C9H14BrN3O2S |
|---|---|
Peso molecular |
308.20 g/mol |
Nombre IUPAC |
4-bromo-1-methyl-5-(pyrrolidin-1-ylsulfonylmethyl)pyrazole |
InChI |
InChI=1S/C9H14BrN3O2S/c1-12-9(8(10)6-11-12)7-16(14,15)13-4-2-3-5-13/h6H,2-5,7H2,1H3 |
Clave InChI |
CEBMJZXDQTUOET-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)Br)CS(=O)(=O)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



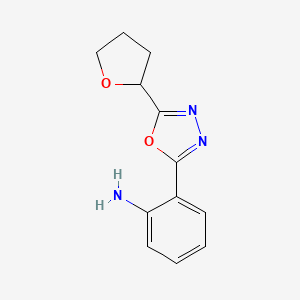
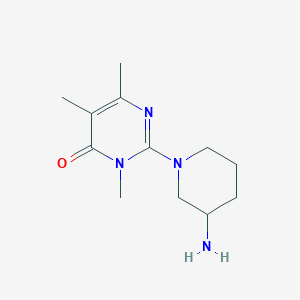
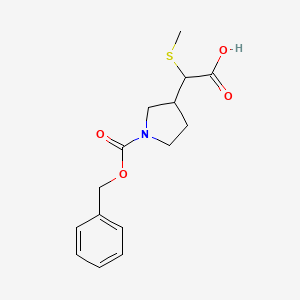
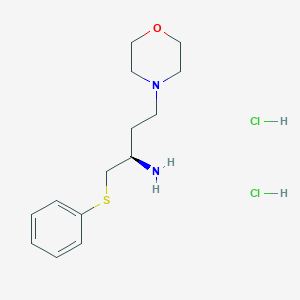
![2-(7-(Furan-2-yl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B11795735.png)
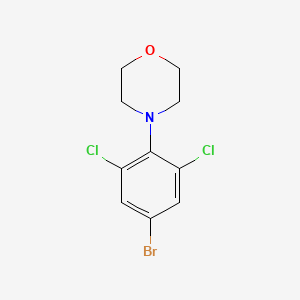


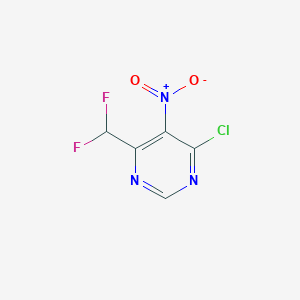

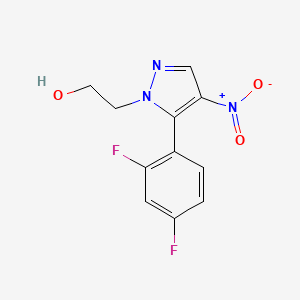
![1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazole-4-carboxylicacid](/img/structure/B11795774.png)
